

Application Note: Isophthalamide Derivatives as Trans

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Compound of Interest

Compound Name: *N,N'*-Diethyl-*N,N'*-Di(*M*-tolyl)isophthalamide
CAS No.: 121820-46-0
Cat. No.: B11943703

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Introduction and Mechanistic Principles

Isophthalamide derivatives have emerged as highly effective neutral synthetic receptors for anion recognition and transmembrane transport[1]. Their binding is mediated between the two amide N-H protons and the target anion[1].

However, the efficacy of an isophthalamide receptor is strictly dictated by its conformational state. Free rotation around the amide-aryl bonds allows for a convergent hydrogen-bonding cleft necessary for simultaneous coordination of a single anion[2].

To optimize binding affinity and transport efficiency, modern drug development and supramolecular chemistry employ two primary structural modifications:

- Preorganization: Incorporating intramolecular hydrogen-bond donors/acceptors (e.g., hydroxyl groups on the central aromatic ring) locks the receptor into a binding-competent conformation.
- Electronic Tuning: Decorating the peripheral aromatic rings with electron-withdrawing groups (EWGs) such as -F, -CF₃, or -SF₅ increases the acidity of the amide protons, which enhances the binding of the guest anion, directly correlating with enhanced transmembrane transport rates[1]. Furthermore, fluorinated compounds have been demonstrated to show improved transport efficiency.

Quantitative Profiling of Anion Affinities

The transport efficiency of isophthalamides is typically evaluated via their half-maximal effective concentration (EC₅₀) in liposomal efflux assays, which correlates with their binding affinity.

Table 1: Comparative Binding and Transport Metrics of Isophthalamide Derivatives

Receptor Modification	Primary Conformation	Target Anion	Binding Affinity (K_a , M ⁻¹)
Unsubstituted (Phenyl)	syn-anti (Dynamic)	Cl ⁻	~10 - 50
Fluorinated (4-F-Phenyl)	syn-anti (Dynamic)	Cl ⁻	~400 - 500
Preorganized (Phenol-OH)	syn-syn (Locked)	Cl ⁻	> 1,000
Extended Aromatic (Naphthyl)	syn-syn (Aggregated)	Cl ⁻	~800

Note: K_a values are highly solvent-dependent. Data reflects competitive aqueous/organic mixtures (e.g., DMSO-d₆/0.5% H₂O) to mimic physiological conditions.

Experimental Workflows & Self-Validating Protocols

Protocol A: Determination of Association Constants (K_a) via ¹H NMR Titration

To accurately quantify the thermodynamic binding affinity between the isophthalamide receptor (Host) and the anion (Guest), a constant-host-concentration titration is performed.

Causality & Self-Validation: A common pitfall in titrations is the dilution of the host, which complicates non-linear regression analysis. By dissolving the receptor in a large excess of a non-interfering guest, the receptor concentration remains perfectly constant throughout the experiment, isolating the chemical shift changes strictly to the binding event[5].

Step-by-Step Methodology:

- Host Solution Preparation: Prepare 2.0 mL of a 5.0 mM solution of the isophthalamide derivative in DMSO-d₆ containing 0.5% H₂O. Rationale: The overestimation of binding constants that occurs in strictly non-polar solvents[3].
- Guest Solution Preparation: Prepare 1.0 mL of a 50.0 mM solution of the target anion (e.g., Tetrabutylammonium chloride, TBACl) using the 5.0 mM
- Baseline Acquisition: Transfer 500 μL of the Host Solution to an NMR tube and acquire a baseline ¹H NMR spectrum (typically at 300 or 400 MHz)[
- Sequential Titration: Add precise aliquots (e.g., 5 μL, 10 μL, 20 μL) of the Guest Solution to the NMR tube. Invert the tube 5 times to ensure comple
- Data Tracking: Acquire a spectrum after each addition. Track the downfield chemical shift ($\Delta\delta$) of the isophthalamide N-H protons, which deshield
- Isotherm Fitting: Plot $\Delta\delta$ against the Guest concentration. Fit the data to a 1:1 binding isotherm using non-linear regression software (e.g., WinEQN



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Workflow for constant-host-concentration ¹H NMR Titration to determine anion binding affinity.

Protocol B: Liposomal Chloride Efflux Assay (ISE Method)

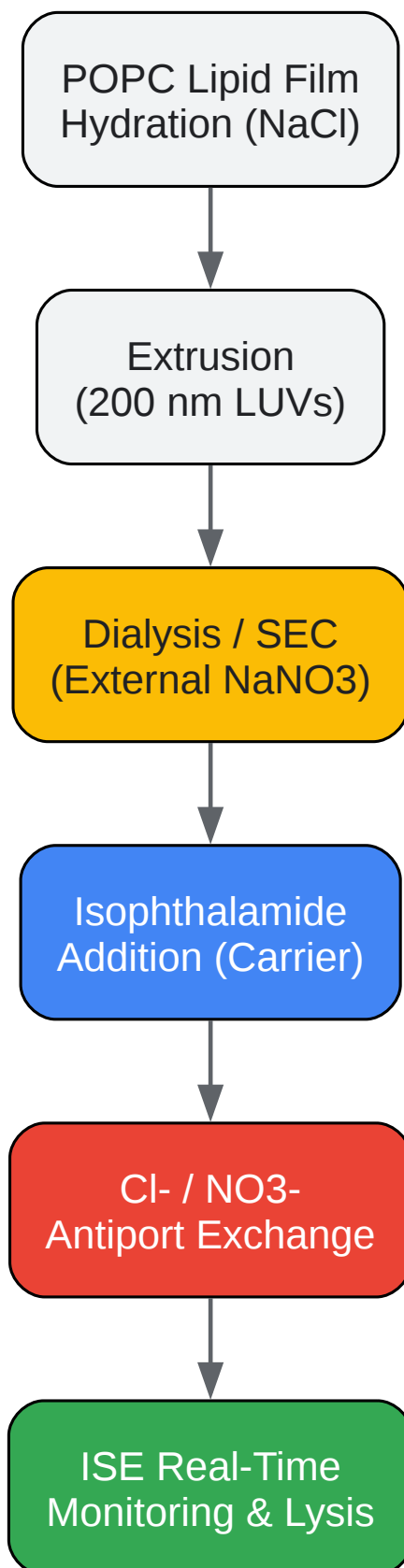
This assay evaluates the ability of the isophthalamide derivative to transport chloride across a lipid bilayer via a Cl⁻/NO₃⁻ antiport mechanism[4].

Causality & Self-Validation: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is used because it closely mimics the fluidity of mammalian cell membranes. This lyses all vesicles, releasing the remaining encapsulated chloride to establish a true 100% efflux baseline, correcting for any background.

Step-by-Step Methodology:

- Lipid Film Hydration: Dissolve POPC in chloroform, dry under a gentle nitrogen stream, and place under vacuum for 4 hours to form a thin lipid film
- Vesicle Extrusion: Subject the lipid suspension to 9 freeze-thaw cycles (liquid nitrogen / 37°C water bath) to ensure unilamellarity. Extrude the suspension through a filter to produce unilamellar vesicles (LUVs)[4].
- External Buffer Exchange: Dialyze the LUVs against the external buffer (489 mM NaNO₃, 5 mM sodium phosphate, pH 7.2) or pass through a Sephadex G-50 column used externally because it is sufficiently lipophilic to exchange with chloride, facilitating the antiport cycle[4].

- Baseline Monitoring: Suspend the vesicles in the external buffer and insert a Chloride Ion-Selective Electrode (ISE). Monitor for 60 seconds to ensure a stable baseline.
- Transporter Addition: At t=60 s, inject the isophthalamide derivative (dissolved in a minimal volume of DMSO, typically 1-2 mol% relative to lipid concentration).
- Lysis and Calibration: At t=300 s, add 50 μ L of 10% Triton X-100 to lyse the vesicles. The resulting ISE reading represents 100% chloride release. I



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Step-by-step workflow of the Liposomal Chloride Efflux Assay using an Ion-Selective Electrode.

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